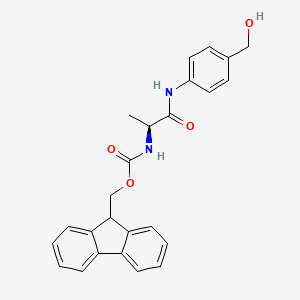

Fmoc-Ala-PAB-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H24N2O4 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H24N2O4/c1-16(24(29)27-18-12-10-17(14-28)11-13-18)26-25(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23,28H,14-15H2,1H3,(H,26,30)(H,27,29)/t16-/m0/s1 |

InChI Key |

NBKLFZDMMXXIMC-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-PAB-OH: A Versatile Linker in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ala-PAB-OH is a crucial bifunctional linker molecule employed extensively in the fields of peptide synthesis and targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and conjugation to cytotoxic payloads are presented, along with a discussion of its enzymatic cleavage mechanism. Visual diagrams are provided to illustrate key experimental workflows and the general mechanism of action for ADCs utilizing such a linker system.

Introduction

Nα-Fmoc-L-alanyl-p-aminobenzyl alcohol (this compound) is a peptide linker that incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an L-alanine amino acid spacer, and a p-aminobenzyl (PAB) alcohol self-immolative moiety. The Fmoc group provides a base-labile protecting group for the amine, making it ideal for stepwise peptide synthesis. The alanine residue can act as a recognition site for certain proteases, and the PAB spacer is designed to release a conjugated payload in its native form upon cleavage of the peptide bond. These features make this compound a valuable tool in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 873923-24-1 | [1] |

| Molecular Formula | C25H24N2O4 | [1] |

| Molecular Weight | 416.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid | |

| Storage | -20°C | [1] |

Synthesis and Handling

The synthesis of this compound typically involves the coupling of Fmoc-L-alanine to p-aminobenzyl alcohol. The initial building block, Fmoc-Ala-OH, is synthesized by the Fmoc protection of L-alanine.

Synthesis of Fmoc-Ala-OH

A general procedure for the synthesis of Fmoc-Ala-OH is as follows:

-

L-alanine is dissolved in a mixed solvent system (e.g., water/dioxane).

-

Sodium carbonate is added to the solution.

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added, and the mixture is stirred at room temperature.

-

After the reaction is complete, the mixture is worked up by extraction and acidification to yield Fmoc-Ala-OH as a white solid.

Handling and Storage

This compound should be stored at -20°C to prevent degradation. For experimental use, it is typically dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of ADCs. ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.

The general workflow for constructing an ADC using a linker derived from this compound is depicted below.

Enzymatic Cleavage and Payload Release

Linkers containing peptide sequences can be designed for selective cleavage by proteases that are overexpressed in the tumor microenvironment or within cancer cells, such as Cathepsin B in the lysosome. While the Val-Ala and Val-Cit dipeptides are well-established substrates for Cathepsin B, linkers containing a single alanine residue can also be susceptible to enzymatic cleavage.

Upon internalization of the ADC into a target cell and trafficking to the lysosome, proteases cleave the amide bond between the alanine residue and the PAB spacer. This cleavage event triggers a spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified cytotoxic payload into the cell, where it can then exert its therapeutic effect.

Experimental Protocols

The following are generalized protocols for the use of this compound derivatives in the synthesis of drug-linker conjugates. These protocols are based on established procedures for similar linkers and may require optimization for specific applications.

Solid-Phase Synthesis of an Ala-PAB-Payload Conjugate

This protocol describes the synthesis of a peptide-linker attached to a solid support, which can then be conjugated to a payload.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-Ala-OH

-

p-aminobenzyl alcohol (PAB-OH)

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

1% (v/v) Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.

-

Loading of First Amino Acid (Fmoc-Ala-OH):

-

Dissolve Fmoc-Ala-OH and DIPEA in anhydrous DCM.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of p-aminobenzyl alcohol:

-

Dissolve p-aminobenzyl alcohol, HBTU/HOBt, and DIPEA in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours.

-

Monitor the reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Treat the resin with a solution of 1% TFA in DCM for 2 minutes.

-

Drain the cleavage solution into a flask containing pyridine to neutralize the TFA.

-

Repeat the cleavage step multiple times.

-

Combine the cleavage solutions and evaporate the solvent to obtain the crude H2N-Ala-PAB-OH linker.

-

-

Purification: Purify the crude linker by preparative reverse-phase HPLC (RP-HPLC).

-

Payload Conjugation: The purified H2N-Ala-PAB-OH can then be conjugated to a payload with a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester).

Fmoc Deprotection in Solution Phase

Materials:

-

Fmoc-Ala-PAB-Payload conjugate

-

Anhydrous DMF

-

20% (v/v) piperidine in DMF

Procedure:

-

Dissolve the Fmoc-Ala-PAB-Payload conjugate in anhydrous DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, the solvent is removed under vacuum to yield the deprotected linker-payload conjugate.

Mechanism of Action of ADCs and Downstream Signaling

The primary mechanism of action for an ADC utilizing a cleavable linker like this compound is the targeted delivery of a cytotoxic payload to cancer cells. The linker itself does not typically have a direct signaling role. However, the released payload induces cell death, often through apoptosis, which involves a cascade of signaling events.

Conclusion

This compound is a versatile and valuable linker for the development of complex bioconjugates, most notably Antibody-Drug Conjugates. Its well-defined chemical properties allow for its seamless integration into solid-phase peptide synthesis workflows. The cleavable nature of the alanine-PAB linkage enables the controlled release of therapeutic payloads within the target cell, a critical feature for the efficacy of targeted therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists working on the cutting edge of drug delivery and development. Further optimization of linker design, including the peptide cleavage site, will continue to enhance the therapeutic window of next-generation ADCs.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-PAB-OH is a crucial building block in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). As a cleavable linker, it serves as the critical connection between a monoclonal antibody and a potent cytotoxic payload. The strategic design of this linker ensures the stability of the ADC in systemic circulation and facilitates the specific release of the drug within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform rational ADC design.

Core Components and Their Roles

The this compound linker is comprised of three key functional moieties, each with a distinct and vital role in the overall mechanism of action:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the alanine amino acid. The Fmoc group is stable under the acidic conditions often used for the cleavage of other protecting groups in peptide synthesis, making it orthogonal and highly valuable in solid-phase peptide synthesis (SPPS). Its removal is typically achieved by treatment with a mild base, such as piperidine, which exposes the primary amine for subsequent conjugation to a payload or further peptide chain elongation.

-

Alanine (Ala): This amino acid acts as a spacer and, more importantly, as the recognition site for enzymatic cleavage. The peptide bond C-terminal to the alanine residue is susceptible to cleavage by specific proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of tumor cells.[1]

-

PAB (p-aminobenzyl alcohol) Group: This moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the alanine residue, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug. This self-immolation is a critical step that ensures the payload is delivered in its active form.

Mechanism of Action: A Stepwise Breakdown

The therapeutic action of an ADC utilizing an this compound derived linker is a multi-step process that begins with systemic administration and culminates in the targeted release of the cytotoxic payload within the cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker must remain stable to prevent premature drug release and associated systemic toxicity. The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment (pH 4.5-5.0) and the presence of a high concentration of proteases within the lysosome are crucial for the subsequent steps.

-

Enzymatic Cleavage: Lysosomal proteases, primarily Cathepsin B, recognize and cleave the peptide bond between the alanine residue of the linker and the PAB spacer.[2]

-

Self-Immolation and Payload Release: The cleavage of the peptide bond triggers a spontaneous 1,6-electronic cascade elimination of the p-aminobenzyl carbamate spacer. This results in the formation of p-aminobenzyl quinone methide and the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Signaling Pathway and Drug Release Mechanism

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental Protocols

The following protocols are illustrative and provide a general framework for the synthesis and conjugation of an ADC using an this compound derived linker. Optimization will be necessary based on the specific payload, antibody, and desired drug-to-antibody ratio (DAR).

Protocol 1: Solid-Phase Synthesis of Ala-PAB Linker

This protocol describes the synthesis of the core peptide-spacer component on a solid support.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Ala-OH

-

Pre-formed Fmoc-PAB building block (e.g., Fmoc-PAB-PNP or similar activated form)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt)

-

1% Trifluoroacetic acid (TFA) in DCM

-

Pyridine

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

-

Loading of First Amino Acid (Alanine):

-

Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in anhydrous DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of PAB Moiety:

-

Dissolve the Fmoc-PAB building block (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours. Monitor completion with a Kaiser test.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Cleavage from Resin:

-

Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the cleavage solution into a flask containing pyridine to neutralize the TFA.

-

Repeat the cleavage step 3-5 times.

-

Combine the cleavage solutions and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude peptide-linker by preparative reverse-phase HPLC (RP-HPLC).

Protocol 2: Conjugation of Payload to the Linker

This protocol describes the attachment of an amine-containing cytotoxic payload to the synthesized linker.

Materials:

-

Purified this compound linker

-

Amine-containing payload (e.g., MMAE)

-

Anhydrous DMF or DMSO

-

DIPEA or N-methylmorpholine (NMM)

Procedure:

-

Dissolution:

-

Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

-

Reaction:

-

Add the payload solution to the linker solution.

-

Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature (20-25°C) for 2-18 hours.

-

-

Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Purification: Purify the resulting Fmoc-Ala-PAB-Payload conjugate by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final conjugate as a solid.

Protocol 3: Antibody-Drug Conjugation

This protocol outlines the final step of conjugating the linker-payload construct to a monoclonal antibody. This example assumes conjugation to reduced interchain disulfide bonds.

Materials:

-

Thiol-reactive monoclonal antibody (e.g., partially reduced)

-

Purified Maleimide-Ala-PAB-Payload (requires an additional step to add a maleimide group to the linker)

-

Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

-

Reducing agent (e.g., TCEP)

-

Co-solvent (e.g., DMSO)

-

Size Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Preparation: Partially reduce the interchain disulfides of the monoclonal antibody using a controlled amount of TCEP. Buffer exchange the reduced antibody into the conjugation buffer.

-

Conjugation Reaction:

-

Dissolve the Maleimide-Ala-PAB-Payload in a co-solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and aggregates.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Experimental Workflows

Caption: Workflow for the solid-phase synthesis of the Ala-PAB linker.

Caption: Overall experimental workflow for ADC synthesis.

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The following tables provide illustrative data based on studies of analogous linkers, such as Val-Cit-PAB and Val-Ala-PAB, to serve as a general guideline for researchers.[1]

Table 1: Illustrative Reaction Parameters for Linker-Payload Synthesis

| Parameter | Value/Condition | Rationale |

| Linker to Payload Ratio | 1.0 : 1.1 | A slight excess of the payload can drive the reaction to completion. |

| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |

| Base | DIPEA or NMM (2.0-3.0 eq.) | To neutralize acidic byproducts and facilitate the reaction. |

| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |

| Reaction Time | 2 - 18 hours | Monitored by LC-MS for completion. |

| Purification Method | Preparative RP-HPLC | For high purity of the final conjugate. |

| Typical Yield | > 80% | Dependent on the specific payload and reaction scale. |

| Typical Purity | > 95% (after HPLC) | Achievable with proper purification. |

Table 2: Illustrative Parameters for Antibody-Drug Conjugation

| Parameter | Value/Condition | Rationale |

| Drug-Linker to Antibody Ratio | 4 - 8 : 1 | Molar excess to drive conjugation to available thiol groups. |

| Reducing Agent (for native disulfides) | TCEP | Controlled reduction of interchain disulfide bonds. |

| Conjugation Buffer | PBS, pH 7.4 with EDTA | Maintains antibody stability and prevents re-oxidation of thiols. |

| Reaction Temperature | Room Temperature | Mild conditions to preserve antibody integrity. |

| Reaction Time | 1 - 2 hours | Typically sufficient for conjugation. |

| Purification Method | Size Exclusion Chromatography (SEC) | Removes unconjugated drug-linker and aggregates. |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | A common target for achieving a balance of efficacy and stability. |

| Purity of ADC | > 98% | High purity is essential for therapeutic applications. |

Table 3: Comparative Stability of Val-Cit and Val-Ala Linkers

| Parameter | Val-Cit Linker | Val-Ala Linker | Notes |

| Cathepsin B Cleavage Rate | Faster | Slightly Slower | Val-Cit is generally considered a more efficient substrate for Cathepsin B. |

| Plasma Stability (Human) | High | High | Both linkers demonstrate good stability in human plasma. |

| Plasma Stability (Mouse) | Low (susceptible to carboxylesterase) | Higher | Val-Ala shows improved stability in mouse plasma, making it more suitable for preclinical mouse models. |

| Hydrophobicity | Higher | Lower | The lower hydrophobicity of Val-Ala can reduce the risk of ADC aggregation, especially with hydrophobic payloads. |

Conclusion

This compound is a versatile and effective cleavable linker for the development of ADCs. Its mechanism of action, centered on specific enzymatic cleavage by Cathepsin B and subsequent self-immolation of the PAB spacer, allows for the targeted delivery and release of cytotoxic payloads in the tumor microenvironment. While direct quantitative data for this specific linker is not extensively available, the provided protocols and comparative data for analogous linkers offer a robust framework for its successful implementation in ADC research and development. The careful selection of the linker is paramount to the overall success of an ADC, and a thorough understanding of its mechanism and properties is essential for the design of the next generation of targeted cancer therapies.

References

The Role of Fmoc-Ala-PAB-OH in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fmoc-Ala-PAB-OH linker system and its application in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core functionalities, synthesis, and conjugation protocols, methods for characterization, and the underlying mechanisms of action that govern its efficacy.

Introduction to this compound in ADCs

This compound is a key building block in the construction of cleavable linkers used in ADCs. It comprises three essential components:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the alanine amine, crucial for stepwise synthesis of the linker-drug conjugate.

-

Alanine (Ala): A single amino acid spacer that serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following enzymatic cleavage of the alanine residue, undergoes a spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form.

The strategic combination of these elements results in a linker that is stable in systemic circulation but is designed to selectively release its cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.

Mechanism of Action

The efficacy of an ADC utilizing an this compound-derived linker is predicated on a sequential, multi-step process that begins with antibody-antigen binding and culminates in payload-induced cytotoxicity.

Upon intravenous administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of proteases, such as Cathepsin B.

Cathepsin B recognizes and cleaves the amide bond of the alanine residue in the linker. This cleavage event unmasks the amino group of the p-aminobenzyl (PAB) spacer, initiating a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then engage its intracellular target, leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Characteristics

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, we can present illustrative data based on the closely related and well-characterized valine-alanine (Val-Ala) linker. This data provides a valuable benchmark for expected performance characteristics.

Disclaimer: The following data is illustrative and based on ADCs constructed with the analogous Val-Ala-PAB linker. Actual results for an this compound-based ADC will vary depending on the specific antibody, payload, conjugation strategy, and target cell line.

| Parameter | Illustrative Value Range | Method of Determination | Significance |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC, RP-HPLC, UV/Vis | A critical quality attribute that influences efficacy and toxicity. |

| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | MTT or similar cell viability assay | Measures the potency of the ADC against target cancer cell lines. |

| Plasma Stability (% Intact ADC) | > 90% after 7 days | ELISA, LC-MS | Indicates the stability of the linker in circulation, which is crucial for minimizing off-target toxicity. |

| Cathepsin B Cleavage Efficiency | High | In vitro enzymatic assay | Confirms the intended mechanism of payload release. |

Table 1: Illustrative Quantitative Data for Ala-PAB Linker-Based ADCs

| Linker Type | Key Advantages | Key Disadvantages |

| Alanine-PAB | Good balance of stability and cleavability. | Less preclinical data available compared to Val-Cit. |

| Valine-Alanine-PAB | Lower hydrophobicity than Val-Cit, potentially leading to less aggregation with high DARs. | May have slightly different cleavage kinetics than Val-Cit. |

| Valine-Citrulline-PAB | Well-established with extensive clinical data. | Can be more hydrophobic, potentially leading to aggregation. Unstable in mouse plasma. |

Table 2: Comparative Overview of Common Dipeptide Linkers

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development and characterization of an ADC utilizing the this compound linker system.

Synthesis of the Linker-Payload Conjugate (Fmoc-Ala-PAB-Payload)

This protocol describes the synthesis of the complete drug-linker construct prior to conjugation to the antibody. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

-

This compound

-

p-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Monomethyl Auristatin E (MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add pyridine (1.2 equivalents).

-

Cool the solution to 0°C.

-

Add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Fmoc-Ala-PAB-PNP.

-

-

Coupling of Payload (MMAE):

-

Dissolve Fmoc-Ala-PAB-PNP (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude Fmoc-Ala-PAB-MMAE conjugate by RP-HPLC to obtain the final product.

-

ADC Conjugation

This protocol details the conjugation of the Fmoc-Ala-PAB-MMAE linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Fmoc-Ala-PAB-MMAE (pre-activated with a maleimide group)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

N-acetylcysteine

-

Conjugation buffer (e.g., PBS with EDTA)

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Reduction:

-

Buffer exchange the mAb into the conjugation buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve the maleimide-activated Fmoc-Ala-PAB-MMAE in a co-solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiols).

-

Incubate at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other small molecules using SEC.

-

Collect and pool the fractions containing the purified ADC.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Procedure (HIC):

-

Instrumentation: HPLC system with a HIC column.

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

-

Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute with a gradient of increasing Mobile Phase B.

-

The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity.

-

Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.

-

In Vitro Cytotoxicity Assay (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of an ADC.

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

IC50 Calculation: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of a Common Payload: MMAE

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent frequently used as a payload in ADCs. Upon its release into the cytoplasm, MMAE disrupts the cellular machinery essential for cell division, ultimately leading to apoptosis.

MMAE exerts its cytotoxic effect by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle during cell division. The disruption of microtubule dynamics by MMAE leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest activates the apoptotic signaling cascade, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.

Conclusion

The this compound linker system represents a valuable tool in the design and development of next-generation ADCs. Its protease-cleavable nature, combined with a self-immolative spacer, allows for the targeted delivery and efficient release of potent cytotoxic payloads within cancer cells. A thorough understanding of its synthesis, conjugation, and mechanisms of action, as outlined in this guide, is essential for researchers and drug developers seeking to harness the full potential of this promising ADC technology. While more specific quantitative data for this particular linker is needed in the public domain, the established principles and protocols for analogous linkers provide a robust framework for its successful implementation.

The PAB Self-Immolative Spacer: A Technical Guide for Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone technology in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its predictable and efficient mechanism for releasing a therapeutic payload upon a specific triggering event has been instrumental in the success of several FDA-approved cancer therapies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the PAB spacer's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its application.

Core Principles and Mechanism of Action

The primary function of the PAB spacer is to act as a stable bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug. The cleverness of this system lies in its "self-immolative" nature: once a specific trigger initiates the process, the spacer undergoes a rapid, irreversible electronic cascade that culminates in the release of the unmodified, fully active drug.

This process is most commonly initiated by the enzymatic cleavage of a promoiety linked to the amino group of the p-aminobenzyl alcohol. In a typical ADC construct, this trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.

The mechanism proceeds as follows:

-

Enzymatic Cleavage: After the ADC is internalized by a target cancer cell, it is trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond of the dipeptide, unmasking the aniline nitrogen of the PAB group.[1]

-

1,6-Elimination Cascade: The newly exposed free amine is a strong electron-donating group. This initiates a spontaneous 1,6-electronic elimination reaction through the aromatic ring system.

-

Fragmentation and Payload Release: This electronic cascade leads to the formation of an unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug in its original, unmodified state.[1] This rapid and irreversible fragmentation is crucial for ensuring efficient drug delivery at the target site.

Quantitative Performance Data

The efficacy of a self-immolative linker is determined by its stability in systemic circulation and the rate of payload release upon triggering. The following tables summarize representative quantitative data for PAB-based linkers and comparators.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Plasma stability is critical to minimize off-target toxicity. An ideal linker remains intact in the bloodstream (pH ~7.4) but cleaves efficiently in the target cell. The Val-Cit-PAB system demonstrates excellent stability in human plasma but shows marked instability in mouse plasma due to cleavage by the carboxylesterase 1C (Ces1C) enzyme, a key consideration for preclinical modeling.[2][3]

| Linker Type | Linker Example | Plasma Source | Stability Metric | Value | Reference(s) |

| Peptide (PAB) | Val-Cit-PABC | Human | Half-life (t½) | >230 days | [1] |

| Peptide (PAB) | Val-Cit-PABC | Mouse | % Payload Loss (14 days) | >95% | |

| Peptide (PAB) | Val-Ala-PABC | Mouse | % Payload Loss (14 days) | ~70% | |

| Peptide (PAB) | Glu-Val-Cit-PABC | Mouse | % Payload Loss (14 days) | Almost none | |

| Hydrazone | Phenylketone-derived | Human & Mouse | Half-life (t½) | ~2 days | |

| Sulfatase-cleavable | Aryl Sulfate | Mouse | Stability | >7 days |

Note: Direct comparisons can be challenging due to variations in ADC constructs and experimental conditions across studies.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The potency of an ADC is measured by its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The choice of linker can influence the efficiency of drug release and, consequently, the ADC's cytotoxic effect.

| Antibody-Payload | Linker Type | Linker Example | Cell Line | IC50 Value | Reference(s) |

| Trastuzumab-MMAE | Peptide (PAB) | Val-Cit | HER2+ | 14.3 pM | |

| Trastuzumab-MMAE | β-galactosidase | - | HER2+ | 8.8 pM | |

| Anti-HER2-MMAE | Peptide (PAB) | Val-Ala | HER2+ | 92 pM | |

| Anti-HER2-MMAE | Non-cleavable | - | HER2+ | 609 pM | |

| Trastuzumab-MMAE | Peptide (PAB) | Val-Cit | SK-BR-3 (HER2+) | 0.12 nM | |

| Isotype Control-MMAE | Peptide (PAB) | Val-Cit | SK-BR-3 (HER2+) | >100 nM |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line used in the assay.

Experimental Protocols

Robust and reproducible experimental methods are essential for characterizing and validating ADCs that utilize the PAB spacer.

Synthesis of a Val-Cit-PAB Drug-Linker Construct (Example: MC-Val-Cit-PAB-MMAE)

This multi-step synthesis involves peptide coupling, payload attachment, and installation of a reactive handle for antibody conjugation.

-

Fmoc-Val-Cit-PAB-MMAE Assembly:

-

Payload Coupling: React an activated linker precursor, such as Fmoc-VC-PAB-PNP, with the payload (e.g., Monomethyl Auristatin E, MMAE) in the presence of a coupling agent like HOBt in a solvent mixture of DMF and pyridine.

-

Purification: Purify the resulting Fmoc-VC-PAB-MMAE conjugate using semi-preparative reverse-phase HPLC. Confirm product identity via mass spectrometry.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected conjugate in DMF.

-

Add piperidine (e.g., 20 equivalents) and stir at room temperature for approximately 20-30 minutes to remove the Fmoc protecting group, exposing the N-terminal amine of the valine residue.

-

Purify the deprotected product (NH₂-Val-Cit-PAB-MMAE) by reverse-phase HPLC and confirm by mass spectrometry.

-

-

Maleimide Handle Installation:

-

Activate 6-maleimidohexanoic acid (MC-OH) by reacting it with N-Hydroxysuccinimide (NHS) and a coupling agent like DCC or HATU to form an active ester (MC-NHS).

-

React the MC-NHS ester with the deprotected NH₂-Val-Cit-PAB-MMAE in DMF, often with a base such as DIPEA.

-

Monitor the reaction to completion by analytical HPLC.

-

Purify the final drug-linker construct, MC-Val-Cit-PAB-MMAE, using preparative HPLC and lyophilize to obtain a solid product.

-

In Vitro ADC Stability Assay in Plasma

This assay evaluates the stability of the linker in a biologically relevant matrix to predict its performance in circulation.

-

Incubation:

-

Thaw human or mouse plasma at 37°C.

-

Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL).

-

Incubate the mixture at 37°C, typically in a shaking water bath.

-

At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots.

-

-

Sample Preparation for Released Payload Analysis:

-

Immediately quench the reaction in the collected aliquots by adding ≥3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the released payload.

-

-

LC-MS/MS Analysis of Released Payload:

-

Chromatography: Use a UPLC/HPLC system with a C18 column. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Analyze samples on a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) operating in positive ion mode with Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific MRM transitions for the payload (e.g., MMAE) and the internal standard should be used for sensitive and specific detection.

-

Quantification: Generate a standard curve using known concentrations of the payload in the same plasma matrix to quantify the amount of released drug at each time point.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the potency (IC50) of an ADC by measuring cell viability after treatment.

-

Cell Plating:

-

Seed antigen-positive (target) and antigen-negative (control) cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a 100% viability control.

-

Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAE).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Conclusion

The p-aminobenzyl self-immolative spacer remains a robust and highly validated tool in the field of targeted drug delivery. Its well-characterized 1,6-elimination mechanism provides a predictable and efficient means of releasing a therapeutic payload within a target cell. While alternative linkers continue to be developed to modulate release kinetics and improve physicochemical properties, the PAB spacer's extensive track record and successful clinical translation underscore its enduring significance. A thorough understanding of its mechanism, quantitative performance, and the experimental protocols required for its validation is essential for any professional engaged in the development of next-generation antibody-drug conjugates.

References

A Comprehensive Technical Guide to Fmoc Protection and Deprotection Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection and deprotection chemistry, a cornerstone of modern solid-phase peptide synthesis (SPPS). This document details the core principles, reaction mechanisms, key reagents, and detailed experimental protocols. Furthermore, it presents quantitative data for comparative analysis, discusses common side reactions and mitigation strategies, and outlines methods for monitoring these critical steps in peptide synthesis.

Core Principles of Fmoc Chemistry

The widespread adoption of Fmoc chemistry in SPPS is attributed to its principle of orthogonality. This strategy utilizes a base-labile Fmoc group for the temporary protection of the α-amino group of amino acids, while acid-labile protecting groups are typically used for the side chains.[1] This allows for the selective deprotection of the N-terminus under mild basic conditions, leaving the acid-sensitive side-chain protecting groups and the peptide-resin linkage intact.[2] The iterative cycle of deprotection and coupling enables the stepwise assembly of the peptide chain on a solid support.[3]

The key advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The use of weak bases like piperidine for Fmoc removal avoids the harsh acidic conditions required in older strategies (e.g., Boc/Bzl), which can degrade sensitive peptide sequences.[1][2]

-

Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile) prevent unintended deprotection during the synthesis cycles.

-

Real-time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance. This allows for the real-time spectrophotometric monitoring of the deprotection reaction's completeness.

Reaction Mechanisms

Fmoc Protection of Amines

The introduction of the Fmoc group to the primary or secondary amine of an amino acid is typically achieved through nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The general mechanism for Fmoc protection using Fmoc-Cl under basic conditions is illustrated below. The base neutralizes the HCl generated during the reaction.

References

Fmoc-Ala-PAB-OH Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-Ala-PAB-OH linker is a critical component in the construction of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system, composed of a fluorenylmethyloxycarbonyl (Fmoc) protected L-alanine amino acid connected to a p-aminobenzyl (PAB) alcohol self-immolative spacer, offers a strategic approach to controlled drug release. The alanine residue serves as a substrate for enzymatic cleavage by proteases such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the conjugated cytotoxic payload in its active form. This guide provides a comprehensive overview of the properties, synthesis, and application of the this compound linker.

Core Properties and Specifications

The fundamental physicochemical properties of the this compound linker are summarized below. These characteristics are essential for its handling, characterization, and use in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄N₂O₄ | [1] |

| Molecular Weight | 416.5 g/mol | [1] |

| CAS Number | 873923-24-1 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | -20°C | [1] |

Solubility Profile

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of ≥ 0.56 mg/mL can be prepared. |

| Water | Insoluble | |

| Ethanol | Insoluble |

Stability and Cleavage Kinetics

The stability of the linker in systemic circulation and its efficient cleavage at the target site are paramount for the efficacy and safety of an ADC. Dipeptide linkers like this compound are designed to be stable at physiological pH (7.4) and are cleaved by lysosomal proteases in the acidic environment of tumor cells (pH 4.5-5.5).

The cleavage of the alanine-p-aminobenzyl bond is primarily mediated by Cathepsin B. While specific kinetic parameters for the cleavage of a payload from an Ala-PAB linker are not extensively published, data for the closely related Val-Ala-PABC linker provides valuable insight.

| Linker | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ |

This data is for the Val-Ala-PABC linker and serves as an estimate for the Ala-PAB system.

The self-immolative p-aminobenzyl (PAB) spacer is designed to be stable at physiological pH. Following enzymatic cleavage of the alanine residue, the exposed aniline nitrogen initiates a spontaneous 1,6-elimination, leading to the release of the payload. Studies on similar self-immolative systems have shown that at a pH of 5.5, over 80% of the drug can be released within 24 hours.

Experimental Protocols

Detailed methodologies for the synthesis and application of the this compound linker are crucial for its successful implementation in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a solution-phase coupling of Fmoc-L-alanine and p-aminobenzyl alcohol.

Materials:

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

p-Aminobenzyl alcohol

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification system (e.g., preparative RP-HPLC)

Procedure:

-

Activation of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent) in anhydrous DMF.

-

Coupling Reaction: To the activated Fmoc-Ala-OH solution, add a solution of p-aminobenzyl alcohol (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative RP-HPLC to obtain pure this compound.

Alternatively, a solid-phase synthesis approach can be employed, which involves attaching p-aminobenzyl alcohol to a resin, followed by the coupling of Fmoc-Ala-OH.

Enzymatic Cleavage Assay

This protocol outlines a general procedure to evaluate the cleavage of a payload conjugated via an Ala-PAB linker by Cathepsin B.

Materials:

-

Ala-PAB-payload conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Fluorescence microplate reader

-

96-well plates

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure its activity.

-

Substrate Preparation: Prepare a stock solution of the Ala-PAB-payload conjugate in DMSO and dilute it to the desired concentrations in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the activated Cathepsin B solution to the substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and monitor the increase in fluorescence over time, which corresponds to the release of the fluorescent payload.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. For detailed kinetic analysis, perform the assay at various substrate concentrations to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ).

Visualizing the Workflow and Linker Chemistry

Diagrams created using the DOT language provide a clear visual representation of the key processes involving the this compound linker.

Caption: Solution-phase synthesis workflow for this compound.

Caption: Mechanism of drug release from an Ala-PAB linked ADC.

Caption: Logical relationship of the this compound linker components.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-Ala-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-PAB-OH is a crucial linker molecule frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This self-immolative linker connects a cytotoxic payload to a dipeptide, which is in turn conjugated to a monoclonal antibody. The alanine residue provides a specific cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. Upon enzymatic cleavage of the amide bond, a cascade of electronic rearrangements in the p-aminobenzyl (PAB) spacer leads to the release of the unmodified drug molecule within the target cell. This application note provides a detailed protocol for the solution-phase synthesis of this compound, a key building block for these advanced therapeutic agents.

Synthesis Overview

The synthesis of this compound is achieved through the coupling of N-α-Fmoc-protected L-alanine (Fmoc-Ala-OH) with p-aminobenzyl alcohol (PAB-OH). The reaction forms an amide bond between the carboxylic acid of Fmoc-Ala-OH and the aniline nitrogen of PAB-OH. This process is facilitated by a peptide coupling agent to activate the carboxylic acid, enabling an efficient reaction.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual results may vary depending on the specific laboratory conditions and scale of the reaction.

| Parameter | Value | Notes |

| Starting Materials | ||

| Fmoc-Ala-OH | 1.0 equivalent | The limiting reagent. |

| p-Aminobenzyl alcohol (PAB-OH) | 1.1 equivalents | A slight excess is used to ensure complete consumption of the more expensive Fmoc-Ala-OH. |

| Coupling Reagent (HATU) | 1.1 equivalents | Other coupling reagents such as HBTU/HOBt or DCC/HOBt can also be used, but may require optimization. |

| Base (DIPEA) | 2.0 equivalents | N,N'-Diisopropylethylamine is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dimethylformamide (DMF) | High-purity, anhydrous solvent is crucial for the success of the reaction. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at room temperature. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Work-up & Purification | ||

| Purification Method | Flash Column Chromatography | Typically performed on silica gel. |

| Product Characteristics | ||

| Appearance | White to off-white solid | |

| Typical Yield | 75-90% | Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. |

| Purity (by HPLC) | >95% | High purity is essential for subsequent applications in peptide synthesis and ADC development. |

| Characterization Data | ||

| Molecular Formula | C₂₅H₂₄N₂O₄ | |

| Molecular Weight | 416.47 g/mol |

Experimental Protocol

This protocol details the solution-phase synthesis of this compound.

Materials:

-

N-α-Fmoc-L-alanine (Fmoc-Ala-OH)

-

p-Aminobenzyl alcohol (PAB-OH)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) in anhydrous DMF.

-

Add p-aminobenzyl alcohol (1.1 eq.) to the solution.

-

In a separate vial, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.

-

-

Coupling Reaction:

-

To the solution of Fmoc-Ala-OH and PAB-OH, add DIPEA (2.0 eq.) and stir for 5 minutes at room temperature.

-

Add the solution of HATU dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (Fmoc-Ala-OH) is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow diagram.

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Ala-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of Fmoc-Ala-PAB-OH. The synthesis is based on the widely used Fmoc/tBu strategy, employing a p-alkoxybenzyl alcohol (PAB) resin, commonly known as Wang resin. This method offers a straightforward approach for obtaining the Fmoc-protected alanine linked to the PAB spacer, a valuable building block in peptide and medicinal chemistry. The protocols outlined below cover resin preparation, Fmoc-amino acid loading, and cleavage from the solid support to yield the final product.

Introduction

Solid-phase peptide synthesis (SPPS) has become a cornerstone in the development of peptides and complex organic molecules. The use of a solid support simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is favored for its mild deprotection conditions, which are compatible with a wide range of functional groups.

This compound consists of the amino acid alanine, N-terminally protected with an Fmoc group, and linked to a p-alkoxybenzyl alcohol (PAB) linker. This molecule is a key intermediate in the synthesis of more complex structures, such as antibody-drug conjugate (ADC) linkers, where the PAB group can act as a self-immolative spacer. This application note details a robust and reproducible method for its synthesis on a solid support.

Data Presentation

The following table summarizes illustrative quantitative data for the solid-phase synthesis of this compound. Actual results may vary depending on the specific experimental conditions, reagents, and scale of the synthesis.

| Parameter | Value/Condition | Reference |

| Resin | Wang Resin (p-alkoxybenzyl alcohol resin) | [1] |

| Resin Loading | 0.4 - 0.8 mmol/g | [2] |

| Fmoc-Amino Acid Excess | 3 - 5 equivalents | [2] |

| Coupling Reagent | HBTU/HOBt or HATU | [2][3] |

| Base | DIPEA (N,N-Diisopropylethylamine) | |

| Cleavage from Resin | 95% TFA in DCM with scavengers | |

| Typical Yield (Crude Product) | 70 - 90% | |

| Typical Purity (Crude Product) | >80% |

Experimental Protocols

Materials and Reagents

-

Fmoc-Ala-OH

-

Wang Resin (p-alkoxybenzyl alcohol resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Scavengers (e.g., Triisopropylsilane (TIS), water)

Protocol 1: Solid-Phase Synthesis of this compound

This protocol details the steps for loading Fmoc-Ala-OH onto the Wang resin and the subsequent cleavage to obtain the final product.

1. Resin Swelling and Preparation

- Place the desired amount of Wang resin in a solid-phase synthesis vessel.

- Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

- After swelling, drain the DMF.

2. Loading of Fmoc-Ala-OH onto Wang Resin

- In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents relative to the resin loading capacity) in DMF.

- Add HBTU (or a similar coupling reagent) and HOBt (3-5 equivalents each) to the amino acid solution.

- Add DIPEA (6-10 equivalents) to the solution and mix thoroughly.

- Add the activated amino acid solution to the swollen resin.

- Agitate the mixture for 2-4 hours at room temperature.

- Monitor the reaction completion using a Kaiser test. A negative test (colorless to yellow beads) indicates complete coupling.

- Once the reaction is complete, drain the reaction mixture.

- Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

- Dry the resin under vacuum.

3. Cleavage of this compound from the Resin

- Wash the dried resin with DCM (3x).

- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the cleavage mixture into a collection tube.

- Wash the resin with additional TFA or DCM and combine the filtrates.

- Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume.

4. Precipitation and Isolation of the Product

- Add the concentrated cleavage mixture dropwise to a large volume of cold diethyl ether to precipitate the crude product.

- Allow the precipitate to form completely by storing at -20°C for at least 30 minutes.

- Centrifuge the mixture to pellet the solid product.

- Decant the ether and wash the pellet with cold diethyl ether (2x).

- Dry the crude this compound product under vacuum.

5. Purification (Optional)

- The crude product can be purified by preparative reverse-phase HPLC (RP-HPLC) if higher purity is required.

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Simplified cleavage of this compound from Wang resin.

References

Application Notes and Protocols for Fmoc-Ala-PAB-OH Conjugation to Payloads

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the enzyme-cleavable linker, Fmoc-Ala-PAB-OH, to amine-containing payloads. This linker system is integral to the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), where controlled release of a cytotoxic payload at the target site is paramount.

Introduction

This compound is a valuable bifunctional linker used in bioconjugation. It incorporates a peptidic spacer (Alanine) that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified payload following enzymatic cleavage. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine residue provides a means for orthogonal deprotection strategies if further synthetic modifications are required.

The key features of the this compound linker include:

-

Enzymatic Cleavability: The Alanine-PAB linkage is designed to be cleaved by specific lysosomal proteases, primarily Cathepsin B, leading to selective payload release within target cells.[]

-

Self-Immolative Spacer: Upon cleavage of the alanine residue, the PAB spacer undergoes a 1,6-elimination reaction, releasing carbon dioxide and the unmodified amine-containing payload.[][2]

-

Fmoc Protection: The Fmoc group protects the N-terminus of the alanine, allowing for controlled, stepwise synthesis and conjugation strategies.[3]

Chemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

| Parameter | Value | Reference |

| Chemical Name | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanyl-4-aminobenzyl alcohol | |

| CAS Number | 873923-24-1 | |

| Molecular Formula | C25H24N2O4 | |

| Molecular Weight | 416.5 g/mol | |

| Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C |

Experimental Protocols

The following protocols provide a general framework for the conjugation of an amine-containing payload to the this compound linker. It is important to note that optimization of reaction conditions may be necessary for specific payloads.

Protocol 1: Activation of this compound Carboxylic Acid

For conjugation to an amine-containing payload, the carboxylic acid of the PAB moiety needs to be activated. A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Anhydrous pyridine or other suitable base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Method A (using DSC): Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and anhydrous pyridine (2-3 equivalents) to the solution.

-

Method B (using EDC/NHS): Add N-Hydroxysuccinimide (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the activated ester.

-

The activated Fmoc-Ala-PAB-O-NHS/Succinimidyl carbonate can be used in the next step directly or purified by flash chromatography if necessary.

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload

This protocol describes the reaction of the activated Fmoc-Ala-PAB linker with a payload containing a primary or secondary amine.

Materials:

-

Activated Fmoc-Ala-PAB linker (from Protocol 1)

-

Amine-containing payload (e.g., cytotoxic drug)

-

Anhydrous DMF or other suitable aprotic solvent

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add the solution of the activated Fmoc-Ala-PAB linker (1.1-1.5 equivalents) to the payload solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours. The optimal reaction time will depend on the reactivity of the payload's amine group.

-

Monitor the reaction progress by LC-MS to confirm the formation of the Fmoc-Ala-PAB-Payload conjugate.

-

Upon completion, the reaction mixture can be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product should be purified by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Illustrative Conjugation Parameters:

The following table provides typical parameters for the conjugation of an activated linker to an amine-containing payload. These values are illustrative and may require optimization.

| Parameter | Value/Condition |

| Linker to Payload Ratio | 1.1 - 1.5 : 1 |

| Solvent | Anhydrous DMF or DMSO |

| Base | DIPEA |

| Reaction Time | 2 - 18 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Preparative RP-HPLC |

| Typical Yield | 60 - 80% |

| Typical Purity | >95% |

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound linker.

Experimental Workflow for Payload Conjugation

Caption: Workflow for conjugating this compound to a payload.

Payload Release Mechanism

Caption: Enzymatic cleavage and payload release mechanism.

Conclusion

The this compound linker is a versatile tool for the development of advanced bioconjugates. The protocols and data presented here provide a foundation for researchers to successfully conjugate this linker to various amine-containing payloads. The inherent properties of enzymatic cleavability and self-immolation make it an attractive choice for applications requiring targeted drug delivery and controlled release, ultimately contributing to the development of more effective and safer therapeutics.

References

Application Notes and Protocols for Fmoc-Ala-PAB-OH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.

Fmoc-Ala-PAB-OH is a cleavable linker system used in the synthesis of ADCs. It features a single amino acid (Alanine) spacer that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the alanine residue, spontaneously releases the attached cytotoxic drug in its unmodified, active form.[2] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine allows for a modular synthesis approach, where the linker can be coupled to a payload before its final conjugation to the antibody.[3]

This document provides a detailed, step-by-step protocol for the synthesis of an ADC using the this compound linker, from the initial drug-linker synthesis to the final purification and characterization of the ADC.

Mechanism of Action and Payload Release

The therapeutic action of an ADC constructed with an this compound linker is initiated by the binding of the antibody to its target antigen on the cancer cell surface.[4] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[5] Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the peptide bond of the alanine linker. This enzymatic cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the cytotoxic payload inside the target cell.

References

Application Notes and Protocols for Fmoc-Ala-PAB-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-PAB-OH (Fmoc-L-Alanine-p-aminobenzyl alcohol) is a crucial building block in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates a single alanine amino acid, which serves as a recognition site for lysosomal proteases like Cathepsin B, often overexpressed in tumor cells.[1][2][] Upon enzymatic cleavage of the alanine residue, the p-aminobenzyl (PAB) alcohol spacer undergoes a self-immolative 1,6-elimination to release the conjugated cytotoxic drug in its active form inside the target cell.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise and stepwise assembly of the drug-linker moiety.[1]

These application notes provide a comprehensive guide to the use of this compound in SPPS for the generation of peptide-drug conjugates. Detailed protocols for resin loading, peptide synthesis, cleavage, and subsequent conjugation to a payload are outlined below.

Data Presentation

The following tables provide illustrative quantitative data for the key steps of synthesizing a drug-linker conjugate using an this compound linker system. These values are based on the synthesis of similar peptide linkers and are intended as a general guideline. Actual results may vary depending on the specific peptide sequence, payload, and experimental conditions.

Table 1: Illustrative Parameters for Solid-Phase Synthesis of the Peptide-Linker

| Parameter | Value/Condition |

| Resin | 2-Chlorotrityl chloride resin |

| Resin Loading (Fmoc-Ala-OH) | 0.4 - 0.8 mmol/g |

| Coupling Reagents | HBTU/HOBt/DIPEA |

| Coupling Time | 2 - 4 hours |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Cleavage from Resin | 1% TFA in DCM |

| Typical Yield (Crude Peptide-Linker) | 70 - 90% |

| Typical Purity (Crude Peptide-Linker) | >85% |

Table 2: Illustrative Parameters for Drug-Linker Conjugation

| Parameter | Value/Condition |

| Payload Example | Monomethyl Auristatin E (MMAE) |

| Peptide-Linker to Payload Ratio | 1.1 : 1 |

| Solvent | Anhydrous DMF |

| Base | DIPEA |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Preparative RP-HPLC |

| Typical Yield (Drug-Linker) | 60 - 80% |

| Typical Purity (Drug-Linker) | >95% |

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a peptide-drug conjugate using this compound. Optimization for specific applications may be necessary.

Protocol 1: Loading of Fmoc-Ala-OH onto 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g) in a solid-phase synthesis vessel with dichloromethane (DCM, 10 mL) for 30 minutes.

-

Amino Acid Preparation: In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.

-

Capping: To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination (Optional): The loading efficiency can be determined by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Solid-Phase Synthesis of the Ala-PAB-Linker